molecular formula C27H24N2O4 B8095871 n-Fmoc-6-methyl-l-tryptophan CAS No. 908846-99-1

n-Fmoc-6-methyl-l-tryptophan

Cat. No.: B8095871
CAS No.: 908846-99-1
M. Wt: 440.5 g/mol
InChI Key: AZYYHRQGDYITPE-VWLOTQADSA-N
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Description

N-Fmoc-6-methyl-L-tryptophan (CAS: 908846-99-1) is a modified amino acid derivative widely used in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl substituent at the 6-position of the indole ring of tryptophan (Figure 1). This modification enhances steric bulk and alters hydrophobicity, making it valuable in designing peptides with tailored stability and functional properties .

The compound is synthesized via solid-phase peptide synthesis (SPPS) methodologies, where the Fmoc group provides temporary protection during iterative coupling and deprotection steps. The 6-methyl substitution on the indole ring is introduced through regioselective alkylation or via pre-functionalized tryptophan precursors .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYYHRQGDYITPE-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192962
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908846-99-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908846-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan
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URL https://comptox.epa.gov/dashboard/DTXSID301192962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Functionalization

The synthesis involves two primary stages: (1) introduction of the 6-methyl group to L-tryptophan and (2) Fmoc protection of the α-amino group.

Synthesis of 6-Methyl-L-Tryptophan

The regioselective methylation of L-tryptophan at the indole C6 position is achieved via electrophilic aromatic substitution. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise methyl group installation.

Reaction Conditions :

  • Substrate : L-Tryptophan

  • Base : LDA (2.2 equiv) in THF at -78°C

  • Electrophile : Methyl iodide (1.5 equiv)

  • Yield : 65–72% after purification

Fmoc Protection of the Amino Group

The α-amino group of 6-methyl-L-tryptophan is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

Protocol :

  • Solvent : 1,4-Dioxane/Water (3:1)

  • Base : Sodium bicarbonate (2.0 equiv)

  • Temperature : 0°C → room temperature (12 hr)

  • Yield : 85–90% after recrystallization

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial manufacturers employ continuous flow reactors to enhance efficiency and scalability:

Key Parameters :

ParameterValue
Residence Time30–45 min
Temperature25–30°C
Solvent SystemDMF/H<sub>2</sub>O (4:1)
CatalystHOBt/DIPEA
Purity Post-Purification≥98% (HPLC)

This method reduces side reactions and improves throughput by 40% compared to batch processes.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.87 (s, 1H, indole NH), 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.68–7.40 (m, 9H, Fmoc and indole ArH).

  • <sup>13</sup>C NMR : 155.2 ppm (Fmoc carbonyl), 136.1 ppm (quaternary indole C6).

Mass Spectrometry :

  • ESI-MS : [M+H]<sup>+</sup> = 440.5 (calculated), 440.4 (observed).

Challenges and Optimization Strategies

Regioselectivity in Methylation

Unwanted methylation at C5 or C7 positions is mitigated using bulky directing groups, such as N-Boc protection, which directs electrophiles to C6.

Fmoc Deprotection Side Reactions

Base-sensitive substrates require optimized deprotection with 20% piperidine in DMF (2 × 5 min) to minimize racemization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Batch Schotten-Baumann8595Moderate
Continuous Flow9298High
Microwave-Assisted8897Low

Microwave-assisted synthesis reduces reaction time to 20 min but faces scalability limitations .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-6-methyl-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted tryptophan derivatives.

Scientific Research Applications

N-Fmoc-6-methyl-L-tryptophan is a modified amino acid derivative frequently employed in peptide synthesis and chemical research. It's a protected form of 6-methyl-L-tryptophan, bearing an Fmoc (9-fluorenylmethoxycarbonyl) group for temporary protection of the amino group during synthesis .

Basic Information

  • Molecular Formula: C27H24N2O4C_{27}H_{24}N_2O_4
  • Molecular Weight: 440.5 g/mol
  • Synonyms: A variety of names are used, including N-Fmoc-6-methyl-DL-tryptophan, and various numerical identifiers . The IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid .

Chemical Properties

  • XLogP3-AA: 5.1
  • Hydrogen Bond Donors: 3
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 7
  • Exact Mass: 440.17360725 Da

Applications

While the provided search results do not offer extensive details specifically on applications of this compound, they do shed light on the broader context of its use:

  • Peptide Synthesis: The Fmoc group is crucial in peptide synthesis for protecting the amino group, allowing controlled reactions at other sites on the amino acid . After the amino acid is incorporated into the peptide chain, the Fmoc group can be removed under basic conditions to allow the next amino acid to be added .
  • Neurotensin Analogs: Neo-tryptophan derivatives, synthesized using Fmoc chemistry, have been incorporated into neurotensin analogs with biological activity . These analogs have potential therapeutic applications, including antipsychotic effects and reducing symptoms of schizophrenia .
  • Metabolic Stability Research: Tryptophan and its analogs are studied for their metabolic stability in the development of therapeutic peptides . Modifications like methyl groups can influence the stability of peptides in vivo, affecting tumor uptake and retention .
  • Bioactive Compound Discovery: Tryptophan derivatives, as part of natural compounds, are explored for treating major diseases . These compounds can display various biological activities, including cytotoxicity against cancer cells and antibacterial effects .
  • Receptor Binding and Interaction: Polypeptides containing neo-tryptophan can interact with neurotensin receptors, affecting various neurotensin responses such as antinociception, hypothermia, and reduction in appetite .

Mechanism of Action

The mechanism of action of N-Fmoc-6-methyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group, which can then participate in peptide bond formation. The methyl group at the 6-position of the indole ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 908846-99-1 Methyl (C6) C₂₇H₂₄N₂O₄ 456.49 Peptide synthesis, drug discovery
Fmoc-6-chloro-L-tryptophan 908847-42-7 Chloro (C6) C₂₆H₂₁ClN₂O₄ 460.91 Antimicrobial peptides, fluorescence probes
N-Fmoc-6-fluoro-DL-tryptophan Not specified Fluoro (C6) C₂₆H₂₁FN₂O₄ 444.46 PET imaging, radiopharmaceuticals
N-Fmoc-6-methoxy-L-tryptophan 2173568-57-3 Methoxy (C6) C₂₇H₂₄N₂O₅ 456.49 Enzyme inhibitors, GPCR-targeted drugs
Fmoc-Trp(Boc)-OH 143824-78-6 Boc (indole N) C₃₁H₃₀N₂O₆ 526.59 Stabilizing indole in acidic conditions

Substituent Effects on Physicochemical Properties

  • Hydrophobicity: The 6-methyl group increases hydrophobicity compared to unmodified tryptophan, enhancing membrane permeability in therapeutic peptides . 6-Chloro and 6-fluoro derivatives exhibit greater electronegativity, improving interactions with aromatic residues in target proteins .
  • Steric Effects :

    • The methyl group at C6 imposes moderate steric hindrance, reducing aggregation in peptide chains compared to bulkier substituents like Boc .
    • Boc protection on the indole nitrogen (e.g., Fmoc-Trp(Boc)-OH) provides steric shielding but requires acidic deprotection, limiting compatibility with acid-sensitive sequences .

Biological Activity

N-Fmoc-6-methyl-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a methyl substitution at the 6-position of the indole ring. This compound has garnered attention in various fields, particularly in peptide synthesis and medicinal chemistry, due to its unique biological activities and chemical properties.

The synthesis of this compound typically involves protecting the amino group of 6-methyl-L-tryptophan using Fmoc-Cl in the presence of a base such as sodium bicarbonate. This process is often carried out in organic solvents like dioxane. The Fmoc group can be removed under basic conditions, allowing for the formation of peptide bonds during synthesis. The methyl group at the 6-position enhances the compound's reactivity and stability, making it a valuable tool in organic synthesis and biochemical research .

Role in Peptide Synthesis

This compound serves as a crucial building block for synthesizing biologically active peptides. Its structural modifications allow for the introduction of diverse functionalities into peptide sequences, which can significantly influence their biological properties. The ability to incorporate this modified amino acid into peptides facilitates the development of novel therapeutic agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tryptophan derivatives, including this compound. Research indicates that modifications at the indole ring can enhance antimicrobial activity against various pathogens. For instance, derivatives with fluorinated tryptophans have shown increased efficacy against Gram-positive and Gram-negative bacteria without inducing hemolytic effects . This suggests that this compound could be explored further for its antimicrobial applications.

Case Studies and Research Findings

  • Peptide Design and Antimicrobial Activity : A study focused on the design of antimicrobial peptides incorporating modified tryptophans demonstrated that substitutions at specific positions significantly affected antibacterial potency. The presence of this compound in these peptides led to enhanced activity against ESKAPE pathogens, which are notorious for antibiotic resistance .
  • Therapeutic Applications : In medicinal chemistry, this compound has been utilized in developing peptide-based drugs targeting various diseases. Its role as a protected amino acid allows for more straightforward manipulation during synthesis, leading to compounds with improved pharmacological profiles .

Data Table: Comparison of Biological Activities

Compound Activity Target Pathogens Reference
This compoundAntimicrobialGram-positive & Gram-negative bacteria
Fluorinated Tryptophan DerivativesEnhanced AntibacterialESKAPE pathogens
Peptide-based drugs (using n-Fmoc derivatives)Therapeutic potentialVarious diseases

The mechanism by which this compound exerts its biological effects primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions that lead to peptide bond formation. Additionally, the methyl substitution at the 6-position may influence how these peptides interact with target cells or pathogens, potentially enhancing their bioactivity .

Q & A

Q. What are the key considerations for incorporating N-Fmoc-6-methyl-L-tryptophan into solid-phase peptide synthesis (SPPS) protocols?

  • Methodological Answer : The Fmoc group’s stability under basic conditions and its orthogonal protection strategy are critical. During SPPS, use piperidine (20–30% in DMF) for mild Fmoc deprotection to avoid side reactions. The 6-methyl group on tryptophan introduces steric hindrance, which may slow coupling efficiency. Optimize activation reagents (e.g., HBTU/DIPEA) and extend reaction times to ensure complete amino acid coupling. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Characterization Table :
ParameterMethodTypical Data
PurityHPLC (C18 column, 220 nm)≥95%
IdentityESI-MS, 1^1H/13^{13}C NMR[M+H]+^+: Calculated for C26_{26}H22_{22}N2_2O4_4
SolubilitySolvent screening (DMF, DMSO)50–100 mg/mL in DMF

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1^1H (δ 7.2–7.8 ppm for aromatic protons) and 13^{13}C signals (e.g., Fmoc carbonyl at ~155 ppm).
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+^+ = 426.46 g/mol).
  • HPLC : Assess purity with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min).
    Cross-validate with melting point analysis (160–170°C) .

Advanced Research Questions

Q. How does the 6-methyl modification influence the biological activity of tryptophan-containing peptides?

  • Methodological Answer : The 6-methyl group alters steric and electronic properties, potentially affecting receptor binding or enzyme interactions. To study this:

Synthesize peptides with/without the 6-methyl group using SPPS.

Compare bioactivity in assays (e.g., receptor binding, enzyme inhibition).

Use molecular dynamics simulations to analyze conformational changes.
Reference behavioral studies (e.g., tryptophan’s role in serotonin synthesis) to contextualize activity differences .

Q. How can researchers resolve contradictions in reported stability data during Fmoc deprotection?

  • Methodological Answer : Discrepancies often arise from variations in base concentration, temperature, or solvent purity. To address this:

Standardize deprotection conditions (e.g., 20% piperidine in DMF at 25°C).

Use real-time monitoring (e.g., UV spectroscopy at 301 nm for Fmoc cleavage).

Validate with orthogonal techniques (HPLC/MS post-deprotection).
Document environmental factors (humidity, oxygen levels) that may degrade the compound .

Q. What experimental designs are recommended for studying immune-modulatory effects of tryptophan derivatives?

  • Methodological Answer : Leverage the link between tryptophan catabolism and immune tolerance (e.g., IDO enzyme inhibition):

Use murine models to test this compound’s impact on T-cell proliferation.

Pair with HPLC to quantify kynurenine/tryptophan ratios in serum.

Incorporate blocking antibodies (anti-IDO) as controls.
Reference immune tolerance studies in pregnancy for mechanistic insights .

Methodological Best Practices

  • Data Analysis : For bioactivity studies, apply ANOVA or linear mixed-effects models to account for batch variability. Use software like R or GraphPad Prism .
  • Safety Protocols : Handle Fmoc derivatives in fume hoods; avoid prolonged skin contact (DMF is a permeation enhancer) .

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